molecular formula C12H15BrO B14056202 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one

1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one

Cat. No.: B14056202
M. Wt: 255.15 g/mol
InChI Key: OOEFWNYPYOUELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromomethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-ethylacetophenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The bromination occurs selectively at the benzylic position, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It may be utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The ketone group can participate in various reactions, including reduction to form alcohols or oxidation to form carboxylic acids. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

    1-(4-Bromomethylphenyl)propan-2-one: Similar structure but lacks the ethyl group.

    1-(3-Methyl-4-bromophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-(Chloromethyl)-4-ethylphenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one is unique due to the presence of both a bromomethyl group and an ethyl group on the phenyl ring

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H15BrO/c1-3-11-5-4-10(6-9(2)14)7-12(11)8-13/h4-5,7H,3,6,8H2,1-2H3

InChI Key

OOEFWNYPYOUELY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.